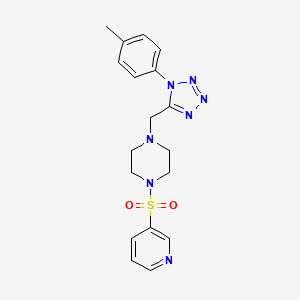

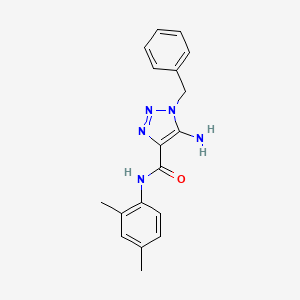

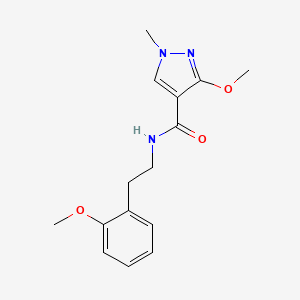

1-(pyridin-3-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives is highlighted in the papers, where different substituents on the piperazine ring lead to compounds with potential medicinal properties. For instance, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole is described as a simple and efficient process, with the compounds characterized by spectral analysis . Another paper reports a robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, which involves nucleophilic aromatic substitution, hydrogenation, and iodination . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The papers provided do not directly analyze the molecular structure of "1-(pyridin-3-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine", but they do confirm the structures of synthesized compounds using techniques like 1H NMR and ESI MS . These techniques are essential for verifying the correct molecular structure of synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives often include reductive amination, amide hydrolysis, and N-alkylation . These reactions are key to forming the desired bonds and introducing functional groups that confer the biological activity of the compounds. The papers suggest that these reactions are carefully optimized to achieve the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are determined by their functional groups and molecular structure. While the papers do not provide specific data on the physical and chemical properties of "1-(pyridin-3-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine", they do discuss the importance of these properties in relation to the biological activity of the compounds. For example, the affinity constants of certain piperazine derivatives for dopamine receptors are determined through in vitro assays, indicating their potential as receptor ligands .

Scientific Research Applications

Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives, due to their structural versatility and biological activities, have been extensively studied for various therapeutic applications. These compounds often serve as key scaffolds in drug design due to their ability to interact with a wide range of biological targets.

Antitubercular Activity : Piperazine and its analogues have shown significant potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Their role as essential subunits in potent anti-TB molecules highlights their importance in addressing this global health challenge (Girase et al., 2020).

Dipeptidyl Peptidase IV Inhibitors : Piperazine derivatives have been explored for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors, a validated target for the treatment of type 2 diabetes mellitus. Research in finding new DPP IV inhibitors is intense due to the recent approval of marketed compounds and the unknown long-term side effects (Mendieta et al., 2011).

Chemokine Receptor CCR3 Antagonists : Small molecule antagonists for the chemokine receptor CCR3, which is implicated in allergic diseases such as asthma, have included (bi)piperidine and piperazine derivatives. Their development offers a promising approach for treating these conditions (Willems & IJzerman, 2009).

Central Nervous System (CNS) Acting Drugs : The review on functional chemical groups likely to become a source for CNS acting drugs includes piperazine derivatives, highlighting their potential effects ranging from depression to euphoria and convulsion. This indicates their potential in developing treatments for CNS disorders (Saganuwan, 2017).

properties

IUPAC Name |

1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O2S/c1-15-4-6-16(7-5-15)25-18(20-21-22-25)14-23-9-11-24(12-10-23)28(26,27)17-3-2-8-19-13-17/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGZHYYYLKJSJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyridin-3-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2505410.png)

![N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505416.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2505422.png)

![2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2505424.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2505429.png)

![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)